molecular formula C8H5BrN4O4S B3033572 5-bromo-3-[(4-nitrophenyl)sulfonyl]-1H-1,2,4-triazole CAS No. 1071293-36-1

5-bromo-3-[(4-nitrophenyl)sulfonyl]-1H-1,2,4-triazole

Cat. No.: B3033572
CAS No.: 1071293-36-1
M. Wt: 333.12 g/mol
InChI Key: BGYGEUNSBORNED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3-[(4-nitrophenyl)sulfonyl]-1H-1,2,4-triazole, also known as 5-BNS-1H-1,2,4-triazole, is an organic compound with a molecular formula of C7H5BrN4O3S. It is a colorless solid that is soluble in water and ethanol. 5-BNS-1H-1,2,4-triazole is used in various scientific research applications such as in the synthesis of heterocyclic compounds, as a reagent in organic synthesis, and as a ligand in transition metal complexes.

Scientific Research Applications

Heterocyclic Compound Significance

5-Bromo-3-[(4-nitrophenyl)sulfonyl]-1H-1,2,4-triazole belongs to the triazole family, a class of five-membered heterocyclic compounds notable for their structural variations and broad range of biological activities. The triazoles, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, have been extensively studied for over a century. Their significance lies in their diverse biological activities, making them a focal point for the development of new drugs. Recent patents and clinical studies between 2008 and 2011 have highlighted triazoles for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, antiviral properties, and activity against neglected diseases. This demonstrates the ongoing interest and potential of triazoles, including this compound, in pharmaceutical development and research into new therapeutic agents (Ferreira et al., 2013).

Advances in Biological Activities

Triazoles are known for their wide-ranging biological activities, which include antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral effects. The modern chemistry of 1,2,4-triazoles, in particular, seeks more rational ways of synthesizing biologically active substances. This has led to the discovery of several promising directions for scientific research, particularly in the development of novel triazoles with significant biological activities. The exploration of new chemical modeling possibilities for 1,2,4-triazoles and their derivatives is a testament to the ongoing innovation and potential these compounds hold for future applications in various fields, including medicine and agriculture (Ohloblina, 2022).

Reactivity and Applications

The reactivity of 1,2,4-triazole-3-thione derivatives, including compounds related to this compound, has been a subject of interest due to their antioxidant and antiradical activities. These compounds show potential in improving the overall condition and biochemical processes in patients exposed to high doses of radiation. The comparison of synthesized 3-thio-1,2,4-triazoles to biogenic amino acids like cysteine highlights their significance in both chemical and medicinal fields. The pursuit of new chemical transformations involving this class of compounds underlines their potential for diverse applications, further reinforcing the importance of triazoles in scientific research and drug development (Kaplaushenko, 2019).

Future Directions

The future research directions for this compound could be vast, given the diverse reactivity associated with its functional groups and the biological activity often observed for 1,2,4-triazole derivatives. Potential areas of interest could include exploring its synthesis, investigating its reactivity, studying its mechanism of action in biological systems, and evaluating its potential applications in fields like medicinal chemistry .

Properties

IUPAC Name

3-bromo-5-(4-nitrophenyl)sulfonyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4O4S/c9-7-10-8(12-11-7)18(16,17)6-3-1-5(2-4-6)13(14)15/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYGEUNSBORNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=NC(=NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-3-[(4-nitrophenyl)sulfonyl]-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
5-bromo-3-[(4-nitrophenyl)sulfonyl]-1H-1,2,4-triazole
Reactant of Route 3
5-bromo-3-[(4-nitrophenyl)sulfonyl]-1H-1,2,4-triazole
Reactant of Route 4
5-bromo-3-[(4-nitrophenyl)sulfonyl]-1H-1,2,4-triazole
Reactant of Route 5
5-bromo-3-[(4-nitrophenyl)sulfonyl]-1H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
5-bromo-3-[(4-nitrophenyl)sulfonyl]-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.